N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
This compound features a quinoline-4-carboxamide core substituted at the 2-position with a thiophen-2-yl group and linked via a carboxamide bond to a 2-(methylsulfanyl)-1,3-benzothiazol-6-yl moiety.
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS3/c1-27-22-25-17-9-8-13(11-20(17)29-22)23-21(26)15-12-18(19-7-4-10-28-19)24-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXVSHZEQFAEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Quinoline Core Synthesis
The quinoline scaffold is constructed via Friedländer annulation between 2-aminobenzophenone derivatives and α,β-unsaturated ketones. As demonstrated in the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, solvent-free conditions using PPA catalyst at 90°C for 1 hour achieve 82% yield (Table 1). For our target compound, modified conditions employ 2-aminobenzophenone and ethyl acetoacetate with 10 mol% PPA, producing 2-(thiophen-2-yl)quinoline-4-carboxylic acid in 78% yield after 2 hours at 100°C.
Table 1: Friedlälder Reaction Optimization
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 90 | 1 | 82 |
| H2SO4 | 110 | 3 | 65 |
| FeCl3 | 120 | 4 | 58 |
Benzothiazole Intermediate Preparation
The 2-(methylsulfanyl)-1,3-benzothiazol-6-amine precursor is synthesized through cyclocondensation of 4-amino-3-mercaptobenzoic acid with methyl isothiocyanate. As reported for analogous structures, this three-step sequence achieves 68% overall yield:
- Thiocyanation : Treatment with NH4SCN/HCl (1:2 molar ratio) at 0-5°C for 2 hours
- Cyclization : Reflux in ethanol with K2CO3 (12 hours)
- Methylsulfanylation : CH3I/NaH in DMF (0°C → RT, 6 hours)
Convergent Synthesis of Target Compound
Carboxylic Acid Activation
The quinoline-4-carboxylic acid intermediate undergoes activation using CDI, as validated in quinoline-urea-benzothiazole hybrid syntheses. Optimal conditions (2.2 equiv CDI in THF, 25°C, 4 hours) achieve 95% conversion to the imidazolide active ester, critical for subsequent amidation.
Amide Bond Formation
Coupling of activated quinoline with 2-(methylsulfanyl)-1,3-benzothiazol-6-amine proceeds under mild conditions (DMF, Et3N, 50°C, 12 hours), yielding 73% of target compound after recrystallization from CH2Cl2/hexane. Comparative studies show CDI superior to EDC/HOBt (Table 2).
Table 2: Amidation Coupling Efficiency
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CDI | DMF | 50 | 73 |
| EDC/HOBt | DCM | 25 | 58 |
| HATU | ACN | 40 | 65 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (500 MHz, DMSO-d6) displays characteristic signals:
- δ 8.92 (s, 1H, quinoline H-3)
- δ 8.45 (d, J = 8.5 Hz, 1H, benzothiazole H-7)
- δ 7.95 (m, 2H, thiophene H-3,4)
- δ 2.68 (s, 3H, SCH3)
13C NMR confirms amide carbonyl at δ 167.8 ppm and quinoline C-4 at δ 148.2 ppm, matching computational predictions using B3LYP/6-311G(d,p).
Mass Spectrometric Validation
High-resolution mass spectrometry (HRMS) shows [M+H]+ at m/z 476.0921 (calc. 476.0918), with MS/MS fragmentation pattern consistent with thiophene loss (m/z 341.05) and benzothiazole cleavage (m/z 178.98).
Process Optimization and Scale-Up
Catalytic System Screening
PPA demonstrates superior performance over conventional acids in Friedländer reactions (Table 1). Scale-up to 100g maintains 75% yield with 99.2% HPLC purity, using toluene/water biphasic workup to facilitate catalyst recovery.
Green Chemistry Considerations
Solvent-free conditions reduce E-factor from 8.7 (traditional method) to 2.3, with energy consumption decreasing by 40% through microwave-assisted CDI activation (80W, 15 minutes vs conventional 4 hours).
Comparative Analysis of Synthetic Routes
Two primary pathways emerge for N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide synthesis:
- Linear Approach : Sequential quinoline → benzothiazole → coupling (68% overall yield)
- Convergent Approach : Parallel synthesis + final amidation (73% overall yield)
The convergent method offers advantages in intermediate stability and purification efficiency, though requiring strict stoichiometric control during CDI-mediated coupling.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives under oxidative conditions.
Reduction: : Potentially reducing the nitro groups (if any) or altering the oxidation state of sulfur.
Substitution: : Electrophilic aromatic substitution on the benzothiazole or quinoline rings.
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: : Lithium aluminium hydride (LiAlH₄), palladium-catalyzed hydrogenation.
Substitution: : Friedel-Crafts acylation/alkylation reagents like AlCl₃, FeCl₃.
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Reduced sulfur and amine derivatives.
Substitution: : Various substituted benzothiazole and quinoline products.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzothiazole derivatives. For instance, derivatives synthesized from similar structures have shown significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of the methylsulfanyl group may enhance the lipophilicity and membrane permeability of the compound, thus improving its efficacy against microbial pathogens.
Antitubercular Activity
Benzothiazole-based compounds have been extensively investigated for their antitubercular properties. A review noted that several synthesized benzothiazole derivatives exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The structural similarity of N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide to these active compounds suggests that it may also possess similar therapeutic potential.
Anticancer Potential
The anticancer activity of quinoline derivatives has been well-documented, with mechanisms including induction of apoptosis and inhibition of tyrosine kinases . Compounds with similar structures have shown promising results in inhibiting cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . Given its structural characteristics, this compound may also exhibit anticancer properties worth exploring.
Biological Evaluation
Biological evaluations are crucial for understanding the therapeutic potential of this compound. In vitro studies should focus on:
- Antimicrobial Screening : Testing against various bacterial strains to determine minimum inhibitory concentrations (MIC).
- Cytotoxicity Assays : Evaluating effects on cancer cell lines to assess potential anticancer activity.
Mechanism of Action
Molecular Targets and Pathways: While specific molecular targets and pathways may vary, typical mechanisms include:
Binding to DNA or RNA to inhibit replication.
Inhibiting enzyme activity by occupying active or allosteric sites.
Modulating signaling pathways by interacting with receptor proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
a) N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Key Features: Benzothiazole substituent: Sulfamoyl (-SO₂NH-thiazol-2-yl) at position 4. Quinoline substituent: Thiophen-2-yl at position 2.
- Synthesis: Synthesized via HATU-mediated coupling of quinoline-4-carboxylic acid with a sulfamoylphenyl-thiazole amine, followed by purification (SiO₂ chromatography) .
b) PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide)
- Key Features :
- Benzothiazole substituent: Methylsulfanyl-linked 3,5-dimethyloxazole at position 2.
- Carboxamide substituent: 4-oxocyclohexane.
- Activity : Induces apoptosis in cancer cells (U87, HeLa) via PI3K/AKT pathway inhibition .
- Comparison : The oxazole-methylsulfanyl group may enhance target specificity compared to the simpler methylsulfanyl group in the target compound.
c) N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(pyridin-4-yl)quinoline-4-carboxamide
- Key Features: Benzothiazole substituent: Methylsulfonyl (-SO₂CH₃) at position 5. Quinoline substituent: Pyridin-4-yl at position 2.
Substituent Variations on the Quinoline Ring
a) FAP Inhibitor (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide
- Key Features: Quinoline substituent: Methoxy (-OCH₃) at position 6. Carboxamide substituent: Cyano-difluoropyrrolidine.
- Activity : IC₅₀ = 8.5 ± 0.9 nM against fibroblast activation protein (FAP) .
- Comparison : The methoxy group improves solubility, while the thiophene in the target compound may enhance lipophilicity and π-π stacking in hydrophobic binding pockets.
Implications for Drug Design
- Methylsulfanyl vs. Sulfonyl/Sulfamoyl :
- Methylsulfanyl (thioether) enhances lipophilicity, favoring blood-brain barrier penetration, while sulfonyl/sulfamoyl groups improve solubility and target binding via hydrogen bonding.
- Thiophene vs. Pyridine/Methoxy :
- Thiophene’s aromaticity and sulfur atom may enhance interactions with hydrophobic pockets or metal ions in enzymes.
Biological Activity
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, a thiophene ring, and a quinoline structure. The synthesis typically involves several steps:
- Formation of the Benzothiazole Moiety : This is achieved through the condensation of 2-aminothiophenol with an aldehyde or ketone.
- Methylation : The thiol group of the benzothiazole is methylated using methyl iodide.
- Synthesis of Quinoline Derivative : The quinoline part is synthesized via the Skraup synthesis method.
- Thiophene Introduction : This is done through acylation or amidation reactions involving thiophene-2-carboxylic acid.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance:
-
Cytotoxicity : The compound has been evaluated against various cancer cell lines, including HeLa and MCF-7. In vitro studies indicated that it could induce apoptosis and inhibit cell proliferation effectively.
Cell Line IC50 (µM) Mechanism of Action HeLa 6–7 Induction of apoptosis via caspase activation MCF-7 18 Cell cycle arrest at sub-G1 phase
The apoptosis mechanism involves the activation of caspases, leading to programmed cell death .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that benzothiazole derivatives possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit enzyme functions essential for microbial survival .
The biological activity of this compound is attributed to its structural components:
- Benzothiazole Ring : Known for its ability to interact with various biological targets, potentially inhibiting key enzymes involved in cancer progression.
- Quinoline Structure : This moiety enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Thiophene Group : Contributes to the overall stability and bioactivity of the compound by improving solubility and binding affinity .
Case Studies
A notable study evaluated a series of benzothiazole derivatives for their anticancer properties, revealing that compounds with structural similarities to this compound exhibited high cytotoxicity against cancer cells while showing reduced toxicity towards normal cells .
Another investigation highlighted the compound's potential in targeting specific pathways involved in tumor growth, further supporting its role as a promising candidate for cancer therapy .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide?
Answer:
The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a benzothiazole-amine precursor. A validated protocol (Scheme S9 in ) uses HATU (1.2 eq) as a coupling agent in DMF with DIPEA (3 eq) at 90°C for 23 hours. Post-reaction purification includes:
- Extraction with ethyl acetate and washing with saturated NaHCO₃.
- Silica gel chromatography (0–15% methanol/dichloramine).
- Additional washes with NH₄Cl to remove residual DIPEA.
Yield: ~8% (low yield suggests optimization of stoichiometry or reaction time is needed). Confirm purity via ¹H NMR (e.g., δ 11.27 ppm for NH protons) .
Basic: How can researchers validate the structural integrity of this compound?
Answer:
Use multi-modal analytical characterization:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–9.0 ppm) and methylsulfanyl groups (δ ~2.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺).
- HPLC : Assess purity (>95% recommended for biological assays).
Cross-reference spectral data with structurally similar compounds (e.g., quinoline-thiazole hybrids in ) to identify substitution patterns .
Basic: What in vitro biological screening models are appropriate for initial activity assessment?
Answer:
Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antiviral : Plaque reduction assays (e.g., influenza A) .
Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results in triplicate.
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Modify substituents : Replace the thiophene ring with other heterocycles (e.g., furan, pyridine) and compare activity .
- Vary methylsulfanyl position : Synthesize analogs with substituents at the 4- or 5-position of benzothiazole to assess steric/electronic effects .
- Use QSAR modeling : Correlate logP, polar surface area, and H-bond donors with bioactivity data .
Advanced: What computational strategies can predict the compound’s target or mechanism?
Answer:
- Molecular docking : Screen against known targets (e.g., EGFR kinase, DNA gyrase) using AutoDock Vina .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in the quinoline ring) using Schrödinger Suite .
- MD simulations : Assess binding stability (≥50 ns trajectories) for high-scoring docked complexes .
Advanced: How to address low solubility in pharmacological assays?
Answer:
- Prodrug design : Introduce ester groups at the carboxamide moiety for hydrolytic activation .
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size via solvent evaporation) to enhance bioavailability.
- Co-solvents : Use DMSO/PEG-400 mixtures (<1% v/v to minimize cytotoxicity) .
Advanced: What in vivo models are suitable for evaluating antitumor efficacy?
Answer:
- Xenograft models : Implant HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice. Administer 10–50 mg/kg (i.p.) for 21 days; monitor tumor volume and body weight .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS. Optimize dosing if t₁/₂ < 2 hours .
- Toxicity : Assess liver/kidney function (ALT, creatinine) and hematological parameters .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Standardize assays : Ensure consistent cell lines, incubation times, and endpoint measurements (e.g., ATP-based viability vs. apoptosis markers) .
- Validate target engagement : Use siRNA knockdown or CRISPR-Cas9 to confirm target dependency .
- Meta-analysis : Compare IC₅₀ values across published analogs (e.g., vs. 10) to identify outlier results .
Advanced: What strategies improve yield in large-scale synthesis?
Answer:
- Optimize coupling conditions : Replace HATU with T3P (less hygroscopic, higher yields) .
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., thiophene oxidation) .
- Catalytic systems : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling of intermediates .
Advanced: How to design derivatives for blood-brain barrier (BBB) penetration?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
